N,N-dimethyl-4-oxopiperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQDWOQZMASJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40800783 | |
| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648895-43-6 | |
| Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N,n Dimethyl 4 Oxopiperidine 1 Carboxamide and Its Structural Analogues
Established Synthetic Pathways for the Piperidinone Core Construction
The formation of the 4-oxopiperidine core is a critical step in the synthesis of N,N-dimethyl-4-oxopiperidine-1-carboxamide and its analogues. Several classical and modern synthetic strategies have been employed to achieve this, each with its own set of advantages and limitations.
Cyclization Reactions in Piperidinone Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the piperidinone core. Both intramolecular and intermolecular strategies have been effectively utilized.
Intramolecular cyclization is a powerful method for constructing the 4-piperidone (B1582916) ring, with the Dieckmann condensation being a prominent example. This reaction involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of N-substituted 4-piperidones, this typically involves the cyclization of a bis(2-alkoxycarbonylethyl)amine derivative. nih.govdtic.mil In the context of this compound, a plausible precursor for Dieckmann cyclization would be a diester derived from N,N-bis(2-carboxyethyl)-N',N'-dimethylurea. The general mechanism involves the formation of a carbanion at the α-position to one of the ester groups, which then attacks the carbonyl carbon of the other ester, leading to the formation of the six-membered ring after elimination of an alkoxide. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired 4-piperidone core.
Another significant intramolecular approach is the aza-Michael addition. nih.govnih.govntu.edu.sg This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of 4-piperidones, a common strategy is the double aza-Michael addition of a primary amine to a divinyl ketone. kcl.ac.uk While this method is highly efficient for preparing various N-substituted 4-piperidones, its direct application for this compound would require a suitable nitrogen source that can be subsequently converted to the N,N-dimethylcarboxamide group.
| Intramolecular Cyclization Approach | Description | Key Intermediates |
| Dieckmann Condensation | Base-promoted intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. nih.govdtic.mil | N,N-bis(2-alkoxycarbonylethyl)amine derivatives |
| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.govnih.govntu.edu.sg | Divinyl ketones and a primary amine |
Intermolecular strategies for piperidinone formation often involve the reaction of multiple components in a single step or a sequential manner. A notable example is the reaction of an appropriate primary amine with two equivalents of an alkyl acrylate (B77674), followed by cyclization. rsc.org This approach, similar in principle to the precursors for the Dieckmann condensation, builds the acyclic intermediate in situ before the ring-closing step. A patent describes a one-pot synthesis of N-substituted-4-piperidones through the ring-closing reaction of a primary amine and 1,5-dichloro-3-pentanone. google.com
Hydrogenation and Reduction Protocols for Oxopiperidines
The reduction of pyridine (B92270) derivatives represents a valuable route to piperidines. For the synthesis of 4-oxopiperidines, this often involves the hydrogenation of pyridinium (B92312) salts. rsc.orgdicp.ac.cnnih.govnih.gov The quaternization of the pyridine nitrogen enhances its susceptibility to reduction. For the synthesis of this compound, a hypothetical precursor would be a 1-(dimethylcarbamoyl)pyridinium salt. Catalytic hydrogenation of such a salt over a suitable catalyst, such as palladium on carbon (Pd/C), could potentially yield the corresponding piperidine (B6355638). core.ac.uk Subsequent oxidation of the piperidine at the 4-position would be necessary to install the ketone functionality.
Alternatively, the reduction of N-substituted pyridones can also afford 4-piperidones. nih.gov This approach would involve the synthesis of an N-carbamoyl pyridone precursor, which could then be selectively reduced to the corresponding 4-oxopiperidine.
| Reduction Protocol | Starting Material | Key Reagents/Catalysts |
| Catalytic Hydrogenation | N-Substituted Pyridinium Salts rsc.orgdicp.ac.cnnih.govnih.gov | H₂, Pd/C, PtO₂, Rh, Ir-based catalysts dicp.ac.cnnih.govcore.ac.uk |
| Chemical Reduction | N-Substituted Pyridones nih.gov | Metal hydrides (e.g., NaBH₄, LiAlH₄) |
Multi-Component Reaction (MCR) Approaches to Functionalized Piperidinones
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like functionalized piperidones from simple starting materials in a single synthetic operation. nih.govresearchgate.netresearchgate.net The Strecker reaction, for instance, has been utilized in the synthesis of 4-aminopiperidine-4-carboxylic ester moieties, which are precursors to potent analgesics. nih.gov This reaction involves the condensation of a ketone (such as an N-substituted 4-piperidone), an amine, and a cyanide source.
Another powerful MCR is the Ugi reaction, which involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. researchgate.net While not a direct route to 4-piperidones, the Ugi reaction can be employed to generate highly functionalized acyclic precursors that can subsequently undergo cyclization to form the piperidine ring.
Catalytic Systems in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in many of the synthetic strategies for this compound and its analogues, enhancing reaction rates, yields, and selectivity.
In the context of hydrogenation of pyridinium salts, a variety of transition metal catalysts are employed. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation. core.ac.uk Homogeneous catalysts, particularly those based on iridium and rhodium, have also been shown to be highly effective, often allowing for asymmetric hydrogenation to produce chiral piperidines. dicp.ac.cnnih.govnih.gov
For the N-acylation of a pre-formed 4-piperidone with dimethylcarbamoyl chloride, Lewis acid catalysis could be employed to activate the acylating agent. A study on the direct cyanation of 4-amidopyridine N-oxide utilized dimethylcarbamoyl chloride as an activating agent in the presence of potassium cyanide, suggesting its reactivity for N-functionalization. chem-soc.si Furthermore, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known nucleophilic catalyst for acylation reactions and could be effective in promoting the reaction between 4-piperidone and dimethylcarbamoyl chloride. semanticscholar.org
| Reaction Type | Catalytic System | Role of Catalyst |
| Hydrogenation | Pd/C, PtO₂, Ir-based complexes, Rh-based complexes dicp.ac.cnnih.govnih.govcore.ac.uk | Activation of H₂ and the pyridine ring |
| N-Acylation | Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃), DMAP semanticscholar.org | Activation of the acylating agent |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and versatile tools for the construction of the 4-piperidone skeleton, often with high efficiency and selectivity. Various metals, including palladium, gold, rhodium, copper, and iron, have been successfully employed in these synthetic endeavors.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of piperidine rings is well-documented. While direct synthesis of this compound via a single palladium-catalyzed step is not extensively reported, palladium-catalyzed reactions are crucial for creating the 4-piperidone core, which can then be functionalized.
Palladium-catalyzed carboamination reactions of substrates containing both an alkene and an amine functionality have been utilized to construct piperidine rings. For instance, the cyclization of γ-aminoalkene derivatives can be achieved with high diastereoselectivity. nih.gov Furthermore, palladium-catalyzed α-arylation of esters has been a key step in creating 4-aryl-4-carboxypiperidines, which are precursors to functionalized 4-piperidones. nih.gov The synthesis of N-acylnortropane derivatives through palladium-catalyzed aminocarbonylation highlights the utility of this approach in forming amide bonds on related bicyclic amine structures. researchgate.net These methods suggest a two-step approach where a protected 4-piperidone is first synthesized via a palladium-catalyzed cyclization, followed by deprotection and subsequent N-carbamoylation.
A notable palladium-catalyzed method involves the modular synthesis of substituted piperazines, which, although a different heterocyclic system, demonstrates the power of palladium in cyclization reactions to form nitrogen-containing heterocycles. nih.gov
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Iodoalkenes and Nortropinone | N-Acylnortropinone | up to 95% | researchgate.net |
| Pd₂(dba)₃ / P(2-furyl)₃ | Aryl bromide and Diamine | cis-2,6-disubstituted piperazine | up to 99% | nih.gov |
| Pd(OAc)₂ / Bulky Phosphine | Ester and Aryl Bromide | α-Aryl Ester | up to 86% | nih.gov |
Gold(I)-Catalyzed Processes
Gold(I) catalysis has emerged as a powerful tool for the cyclization of functionalized alkynes and allenes due to the strong π-acidity of gold(I) complexes. These reactions often proceed under mild conditions with high chemo- and regioselectivity. Gold(I)-catalyzed intramolecular hydroamination and cyclization of aminoalkynes are particularly relevant for the synthesis of nitrogen heterocycles.
A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization of N-homopropargyl amides. This reaction proceeds through a cyclic imidate intermediate, which, after reduction and a spontaneous Ferrier rearrangement, furnishes a piperidin-4-one derivative. nih.gov This method provides access to N-unsubstituted piperidines, which are ideal precursors for the introduction of the N,N-dimethylcarboxamide group.
Furthermore, gold(I)-catalyzed cascade cyclizations of conjugated enynes have been employed in the total synthesis of natural products containing substituted piperidine moieties, demonstrating the robustness of this methodology. nih.gov While direct gold-catalyzed synthesis of the target carboxamide is not reported, the synthesis of the core 4-oxopiperidine structure is well within the scope of gold catalysis.
| Catalyst | Substrate | Key Transformation | Product | Yield (%) | Reference |
| PPh₃AuNTf₂ | N-homopropargyl amide | Cyclization/Ferrier Rearrangement | Piperidin-4-ol | up to 85% | nih.gov |
| (R)-xylyl-BINAP(AuOPNB)₂ | Conjugated enyne | Cascade Cyclization | Ethylidene-substituted piperidine | 88-91% ee | nih.gov |
Rhodium- and Copper-Catalyzed Cyclizations
Rhodium and copper catalysts are widely used for various cyclization reactions to form heterocyclic compounds. Rhodium-catalyzed hydroformylation and cyclohydrocarbonylation are powerful methods for constructing piperidine rings from acyclic precursors. For instance, the hydroformylation of unsaturated amines can lead to the in-situ formation of an aldehyde that subsequently undergoes intramolecular cyclization to yield a piperidine. nih.gov A rhodium-catalyzed domino hydroformylation-double cyclization strategy has been developed for the rapid construction of azabicyclic systems. organic-chemistry.org
Copper-catalyzed reactions have also proven effective. Copper-mediated Ullmann-type transformations are valuable for forming C-N bonds in cyclization reactions for the synthesis of alkaloids. google.comnih.gov A notable application is the copper-catalyzed aerobic decarboxylative cycloaddition for the synthesis of indolizine (B1195054) derivatives, which demonstrates the potential for constructing nitrogen-containing ring systems. birmingham.ac.uk While these methods are not explicitly for this compound, they provide robust strategies for the synthesis of the core piperidone structure. For instance, copper-catalyzed coupling of amines with carbazates provides an approach to carbamates, a related functional group to the target carboxamide. organic-chemistry.org
Iron-Catalyzed Reductive Amination and Cyclization
Iron catalysts are gaining prominence as an economical and environmentally benign alternative to precious metal catalysts. Iron-catalyzed reductive amination is a key transformation for the synthesis of amines, which can be designed as intramolecular cyclization precursors for piperidine synthesis. nih.gov
A significant application of iron catalysis is in the synthesis of ureas through the dehydrogenative coupling of methanol (B129727) and amines, or from amides and amines. nih.gov This methodology is directly relevant to the formation of the N,N-dimethylcarboxamide moiety on a pre-formed 4-oxopiperidine ring. An iron-catalyzed reaction of urea (B33335) with amines can also lead to substituted ureas via a selective transamidation reaction. nih.govresearchgate.net These methods provide a direct route to the target functional group under iron catalysis.
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Pincer Supported Iron Catalyst | Methanol and Primary Amines | Symmetric Ureas | up to 80% | nih.gov |
| Pincer Supported Iron Catalyst | Formamides and Amines | Unsymmetric Ureas | up to 75% | nih.gov |
| Iron(II) Lewis Acid | Urea and Amines | Mono- and Disubstituted Ureas | Good | nih.govresearchgate.net |
Organocatalytic Methods in Piperidinone Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. For the synthesis of piperidinone frameworks, organocatalytic domino or cascade reactions are particularly effective. rsc.org
A highly enantioselective organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been developed for the synthesis of optically active spirocyclic piperidones. osti.gov This one-pot, multicomponent reaction assembles cyclic 2-diazo-1,3-diketones, primary amines, and α,β-unsaturated aldehydes into complex piperidone structures with high stereocontrol. Another approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol for the synthesis of polysubstituted piperidines from aldehydes and nitroolefins. rsc.orgresearchgate.net
These methods highlight the potential of organocatalysis to construct complex and chiral piperidone scaffolds, which can serve as precursors to this compound.
| Catalyst | Reaction Type | Substrates | Product | Enantioselectivity (ee%) | Reference |
| Chiral Amine/Benzoic Acid | Wolff-Michael-Hemiaminalization | 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehyde | Spirocyclic piperidone | up to 97% | osti.gov |
| O-TMS diphenylprolinol | Michael addition/aminalization | Aldehyde, trisubstituted nitroolefin | Polysubstituted piperidine | Excellent | rsc.orgresearchgate.net |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The stereoselective and regioselective synthesis of substituted piperidines is of paramount importance for their application in drug discovery. Many of the catalytic methods described above offer high levels of stereocontrol.
For instance, the gold-catalyzed cyclization of N-homopropargyl amides allows for the synthesis of piperidin-4-ols with excellent diastereoselectivity. nih.gov The subsequent oxidation to the 4-oxo derivative and N-carbamoylation would provide a stereocontrolled route to chiral derivatives of the target compound. Similarly, organocatalytic methods often provide access to highly enantioenriched piperidone structures. osti.gov
Regioselectivity is also a key consideration, particularly when multiple reactive sites are present in the starting materials. The palladium-catalyzed C(sp³)–H arylation of piperidines at the C4 position using a directing group approach demonstrates the ability to selectively functionalize the piperidine ring. acs.org The generation and regioselective trapping of a 3,4-piperidyne intermediate also offers a novel strategy for the synthesis of functionalized piperidines. nih.gov These advanced methods provide the tools necessary to synthesize structurally diverse and stereochemically defined analogues of this compound.
| Method | Key Feature | Substrate | Product | Selectivity | Reference |
| Gold-Catalyzed Cyclization | High Diastereoselectivity | N-homopropargyl amide | Substituted Piperidin-4-ol | Excellent d.r. | nih.gov |
| Organocatalytic Cascade | High Enantioselectivity | Multicomponent | Spirocyclic Piperidone | up to 97% ee | osti.gov |
| Palladium-Catalyzed C-H Arylation | High Regio- and Stereoselectivity | C(3) Directed Piperidine | cis-3,4-disubstituted piperidine | Excellent | acs.org |
| 3,4-Piperidyne Trapping | Regioselective Functionalization | Silyl triflate precursor | Functionalized Piperidines | C4 attack favored | nih.gov |
Diastereoselective Control in Piperidinone Synthesis
Diastereoselective synthesis aims to produce a specific stereoisomer from a set of diastereomers. In the context of piperidinone synthesis, this control is often exerted during the formation of the heterocyclic ring or in subsequent functionalization steps.
One effective strategy for achieving high diastereoselectivity is through a one-pot cascade reaction. For instance, a versatile reaction cascade involving a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction, has been developed for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. This method can yield products with high diastereomeric purity (>95%). Further functionalization of these intermediates can lead to highly substituted piperidine derivatives with excellent stereocontrol.
Another approach involves the diastereoselective epoxidation of tetrahydropyridines. The subsequent regioselective ring-opening of the resulting epoxides provides access to densely substituted and oxygenated piperidines. nih.gov The choice of epoxidation reagent and reaction conditions can direct the stereochemical outcome, leading to the preferential formation of one diastereomer. nih.gov For example, the use of a bifunctional epoxidation reagent can overcome steric hindrance and direct the epoxidation to a specific face of the tetrahydropyridine (B1245486) ring. nih.gov
The following table summarizes results from a study on the diastereoselective synthesis of tetrahydropyridines, which are precursors to functionalized piperidones.
| Entry | Imine | Alkyne | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1a | 2a | 5a | 85 | >20:1 |
| 2 | 1b | 2a | 5b | 82 | >20:1 |
| 3 | 1c | 2b | 5c | 91 | >20:1 |
| 4 | 1d | 2c | 5d | 78 | >20:1 |
This table presents data on the diastereoselective synthesis of tetrahydropyridine precursors.
Enantioselective Approaches to Piperidinone Scaffolds
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule, which is often necessary as different enantiomers can have distinct pharmacological activities. Several strategies have been developed for the enantioselective synthesis of piperidinone scaffolds.
One notable method is the kinetic resolution of racemic starting materials. For example, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using n-butyllithium and the chiral ligand sparteine. nih.gov This process allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov The resulting enantioenriched piperidines can then be further functionalized. nih.gov
Organocatalysis also provides a powerful tool for enantioselective piperidinone synthesis. For example, a novel pyridine-oxazoline ligand has been used in a palladium-catalyzed enantioselective aminotrifluoromethanesulfinyloxylation of alkenes to construct chiral piperidine rings. nih.gov The steric properties of the ligand were found to be critical for achieving high enantioselectivity. nih.gov
The table below illustrates the results of an enantioselective kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines.
| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) of Product | Enantiomeric Ratio (er) of Recovered SM |
| 1 | (rac)-3a | (R)-4a | 45 | 98:2 | 11:89 |
| 2 | (rac)-3b | (R)-4b | 48 | 97:3 | 15:85 |
| 3 | (rac)-3c | (R)-4c | 42 | 99:1 | 9:91 |
| 4 | (rac)-3d | (R)-4d | 50 | 96:4 | 20:80 |
This table showcases data from a kinetic resolution study of piperidine precursors.
Regiochemical Considerations in Ring Formation and Functionalization
Regiochemistry, the control of the site of reaction in a molecule with multiple reactive sites, is a key consideration in the synthesis of piperidinones. The desired placement of the keto group at the 4-position and the N,N-dimethylcarboxamide group at the 1-position requires precise control over the ring-forming and functionalization reactions.
A common and historical method for the synthesis of 4-piperidones involves the Dieckmann condensation of a diester derived from the Michael addition of a primary amine to two equivalents of an acrylate ester. dtic.mil This is followed by hydrolysis and decarboxylation to yield the 4-piperidone ring. The regioselectivity for the 4-oxo position is inherent to this classical approach.
More modern methods offer greater control and versatility. For example, a four-component synthesis involving an intermolecular Diels-Alder reaction can produce highly functionalized piperidones. researchgate.net This multicomponent reaction allows for the introduction of diverse substituents with good control over the regiochemical outcome. researchgate.net The reaction of an in situ generated 2-azadiene with a dienophile leads to the formation of the piperidone scaffold with predictable regioselectivity. researchgate.net
The functionalization of pre-formed piperidine rings also requires careful regiochemical control. For instance, the N-acylation of a piperidin-4-one precursor is a direct way to introduce the N,N-dimethylcarboxamide group. The reaction of 4-piperidone with N,N-dimethylcarbamoyl chloride, typically in the presence of a base, would selectively acylate the nitrogen atom.
The following table highlights the regioselectivity in a four-component synthesis of piperidones.
| Entry | Aldehyde | Acyl Chloride | Dienophile | Product | Yield (%) | Regiochemistry |
| 1 | Benzaldehyde | Propionyl chloride | Methyl crotonate | 1a | 75 | 4-Oxo |
| 2 | p-Nitrobenzaldehyde | Propionyl chloride | Methyl crotonate | 1b | 70 | 4-Oxo |
| 3 | Indole-3-carboxaldehyde | Propionyl chloride | Methyl crotonate | 1c | 65 | 4-Oxo |
| 4 | Benzaldehyde | Acetyl chloride | N-Phenylmaleimide | 1d | 80 | 4-Oxo |
This table illustrates the regiochemical outcome of a multicomponent piperidone synthesis.
Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving N,n Dimethyl 4 Oxopiperidine 1 Carboxamide
Detailed Mechanistic Investigations of Piperidinone Ring Formation
The construction of the 4-piperidone (B1582916) skeleton can be achieved through several key synthetic strategies, with intramolecular cyclization reactions being a prominent approach. Two of the most relevant mechanistic pathways for the formation of substituted 4-piperidones are the aza-Michael addition and the Dieckmann condensation.
One plausible route to N,N-dimethyl-4-oxopiperidine-1-carboxamide involves a double aza-Michael addition. This atom-efficient method utilizes a primary amine which undergoes conjugate addition to two Michael acceptors, such as α,β-unsaturated esters or ketones, to form a piperidinone ring. The reaction is initiated by the nucleophilic attack of the amine onto the β-carbon of the Michael acceptor, forming an enolate intermediate. A second intramolecular Michael addition then leads to the cyclized product. The stereoselectivity of this process can be influenced by the nature of the substituents and the reaction conditions.
Another classical and widely employed method for the formation of cyclic β-keto esters, which are precursors to cyclic ketones, is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is facilitated by a base. The mechanism commences with the deprotonation of an α-carbon to one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester intermediate after the elimination of an alkoxide. Subsequent hydrolysis and decarboxylation of this intermediate would yield the 4-piperidone ring. For the synthesis of this compound, a suitably substituted diamide (B1670390) or amino-ester with the N,N-dimethylcarbamoyl group already in place would be required.
Reductive amination is another common strategy for piperidine (B6355638) ring formation. This can involve the condensation of an amine with a dicarbonyl compound, followed by reduction of the resulting imine or enamine intermediates. For instance, the reaction of a primary amine with a 1,5-dicarbonyl compound can lead to a dehydropiperidine, which can then be reduced to the corresponding piperidine.
The table below summarizes key aspects of these piperidinone ring formation mechanisms.
| Reaction Mechanism | Key Features | Applicability to this compound |
| Aza-Michael Addition | Involves the conjugate addition of an amine to two Michael acceptors. It is an atom-economical reaction. | A suitable precursor with a primary amine and two Michael acceptor functionalities would be required, followed by the introduction of the N,N-dimethylcarbamoyl group. |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. Requires basic conditions. | A precursor containing a diamide or an amino-ester with the N,N-dimethylcarbamoyl moiety would undergo intramolecular cyclization. |
| Reductive Amination | Condensation of an amine with a dicarbonyl compound followed by reduction. | A precursor with a primary amine and a 1,5-dicarbonyl functionality could be cyclized and subsequently acylated with N,N-dimethylcarbamoyl chloride. |
Characterization and Role of Reaction Intermediates (e.g., enamines, radical cations, ylides)
The formation of the piperidinone ring proceeds through various reactive intermediates, the nature of which dictates the reaction pathway and the structure of the final product.
Enamines are crucial intermediates in many piperidone syntheses. They are formed from the reaction of a secondary amine with a ketone or aldehyde. In the context of this compound synthesis, an enamine intermediate can be formed from a precursor containing a secondary amine and a ketone functionality. The nitrogen of the enamine is a strong π-donor, which increases the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles. Intramolecular reactions of enamine intermediates are a powerful tool for the construction of cyclic systems. For example, an intramolecular cyclization of an enamine onto an electrophilic center within the same molecule can lead to the formation of the piperidine ring. The Stork enamine alkylation is a classic example of enamine reactivity.
Radical cations are highly reactive species that can be involved in certain cyclization reactions. They are formed by the removal of one electron from a neutral molecule. In the context of piperidine synthesis, a radical cation could be generated from a precursor containing an amine and a suitable π-system. The subsequent intramolecular radical cyclization could then lead to the formation of the piperidine ring. The stability and reactivity of the radical cation are influenced by the molecular structure, with electron-donating groups and conjugated systems providing stabilization.
Ylides , particularly aziridinium (B1262131) ylides and pyridinium (B92312) ylides, are versatile intermediates in the synthesis of nitrogen-containing heterocycles. Aziridinium ylides, formed from the reaction of aziridines with carbenes, can undergo ring-opening and subsequent cyclization reactions to form piperidines. longdom.org Pyridinium ylides can react with Michael acceptors and aldehydes in multicomponent reactions to afford highly substituted piperidines. researchgate.netresearchgate.net These reactions often proceed with high diastereoselectivity. researchgate.netresearchgate.net
The following table outlines the roles of these key intermediates in piperidinone synthesis.
| Intermediate | Formation | Role in Piperidinone Synthesis |
| Enamine | Reaction of a secondary amine with a ketone or aldehyde. | The nucleophilic α-carbon of the enamine can participate in intramolecular bond formation to construct the piperidine ring. |
| Radical Cation | One-electron oxidation of a neutral molecule, often containing an amine and a π-system. | Can initiate intramolecular radical cyclization to form the six-membered ring. |
| Ylide | Reaction of aziridines with carbenes (aziridinium ylides) or deprotonation of pyridinium salts (pyridinium ylides). | Can undergo ring-expansion or participate in multicomponent reactions to yield substituted piperidines. longdom.orgresearchgate.netresearchgate.net |
Influence of Catalysts on Reaction Mechanisms and Selectivity
Catalysts play a pivotal role in directing the course of chemical reactions, often enhancing reaction rates, and controlling chemo-, regio-, and stereoselectivity. In the synthesis of this compound, various types of catalysts can be employed to influence the mechanism of piperidinone ring formation.
Acid catalysts are frequently used in reactions involving imine and enamine formation. In the context of reductive amination, an acid catalyst can facilitate the initial condensation of the amine and carbonyl compound. Strong acids with a pKa of less than 4.7 have been shown to be effective in favoring N-acetylation over O-acetylation in the reaction of 4-piperidones with ketene.
Base catalysts are essential for the Dieckmann condensation, where a strong base is required to deprotonate the α-carbon of the ester to generate the nucleophilic enolate. The choice of base can influence the regioselectivity of the deprotonation in unsymmetrical diesters.
Transition metal catalysts , such as those based on palladium, rhodium, and copper, are widely used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that can be applied to piperidine synthesis. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton of the piperidine precursor. Rhodium catalysts have been employed in the asymmetric hydrogenation of dehydropiperidones to afford chiral piperidones. Copper catalysts can be utilized in aza-Michael additions.
Organocatalysts , which are small organic molecules, have emerged as powerful tools for asymmetric synthesis. Chiral amines, for example, can catalyze the enantioselective formation of piperidines through enamine or iminium ion intermediates. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be incorporated into synthetic routes towards chiral piperidones.
The table below provides a summary of the influence of different catalyst types on piperidinone synthesis.
| Catalyst Type | Role in Reaction Mechanism | Impact on Selectivity |
| Acid Catalysts | Promote imine/enamine formation by protonating the carbonyl oxygen. | Can influence chemoselectivity, for example, favoring N-acylation over O-acylation. |
| Base Catalysts | Facilitate enolate formation in condensation reactions like the Dieckmann condensation. | Can control regioselectivity in the deprotonation of unsymmetrical precursors. |
| Transition Metal Catalysts | Catalyze a wide range of bond-forming reactions and reductions. | Can provide high levels of stereoselectivity in asymmetric transformations. |
| Organocatalysts | Activate substrates through the formation of enamine or iminium ion intermediates. | Enable highly enantioselective syntheses of chiral piperidones. |
Conformational Dynamics and Their Impact on Reaction Progress
The three-dimensional structure and conformational flexibility of the reactants and intermediates can significantly influence the progress and outcome of a chemical reaction. For the synthesis of this compound, the conformational dynamics of the piperidine ring and the orientation of the N,N-dimethylcarbamoyl group are of particular importance.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the N-acyl group (the N,N-dimethylcarbamoyl group in this case) introduces planar character to the nitrogen atom due to resonance with the carbonyl group. This partial double bond character can lead to a flattened chair or even a twist-boat conformation. The preference for a particular conformation can affect the accessibility of reactive sites and the stereochemical course of the reaction. For instance, in an intramolecular cyclization, the conformation of the open-chain precursor will determine the feasibility of the ring-closing step and the stereochemistry of the newly formed chiral centers.
The N,N-dimethylcarbamoyl group itself has rotational barriers around the C-N bond, leading to different rotamers. The orientation of this group can influence the steric environment around the piperidine ring and may play a role in directing the approach of reagents. In some cases, the carbamoyl (B1232498) group can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity of functionalization.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences and the energy barriers for the interconversion of different conformers. These theoretical models can help to rationalize experimental observations and predict the most likely reaction pathways.
The following table summarizes the key aspects of conformational dynamics in the synthesis of this compound.
| Conformational Aspect | Description | Impact on Reaction |
| Piperidine Ring Conformation | The six-membered ring can exist in chair, twist-boat, and boat conformations. The N-acyl group flattens the ring at the nitrogen atom. | The accessibility of reactive sites and the stereochemical outcome of the reaction are dependent on the ring conformation. |
| N,N-Dimethylcarbamoyl Group Orientation | Rotation around the C-N amide bond can lead to different rotamers. | The orientation of this group can influence the steric environment and may act as a directing group in certain reactions. |
| Precursor Conformation | The conformation of the acyclic precursor in an intramolecular cyclization. | Determines the feasibility of the ring-closing step and the stereochemistry of the final product. |
Advanced Spectroscopic and Crystallographic Characterization in Academic Research of N,n Dimethyl 4 Oxopiperidine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular skeleton.
The ¹H NMR spectrum of N,N-dimethyl-4-oxopiperidine-1-carboxamide is expected to show distinct signals corresponding to the different types of protons. The six protons of the two equivalent N-methyl groups on the carboxamide would likely appear as a single, sharp singlet. The protons on the piperidine (B6355638) ring would be more complex. The four protons adjacent to the carbonyl group (positions 2 and 6) would be chemically distinct from the four protons adjacent to the nitrogen atom (positions 3 and 5), and due to the ring conformation, axial and equatorial protons at the same carbon would also be distinct, leading to complex multiplets.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to display signals for the ketone carbonyl, the amide carbonyl, the two distinct methylene (B1212753) carbons of the piperidine ring, and the N-methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
| C=O (Ketone) | - | ~205-210 | Ketone Carbonyl |
| C=O (Amide) | - | ~165-170 | Amide Carbonyl |
| CH₂ (C2, C6) | ~2.4-2.7 | ~50-55 | Methylene adjacent to Ketone |
| CH₂ (C3, C5) | ~3.5-3.8 | ~40-45 | Methylene adjacent to Nitrogen |
| N(CH₃)₂ | ~2.9-3.1 | ~35-40 | Dimethylamino groups |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons at C2/C6 and their neighbors at C3/C5, confirming the connectivity within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, correlations would be expected between the N-methyl protons and the amide carbonyl carbon, and between the piperidine protons at C3/C5 and the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the piperidine ring.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Information Provided |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Shows H-C-C-H connectivity in the piperidine ring. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Connects protons to their directly attached carbons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity across the amide bond and ketone. |
| NOESY | ¹H ↔ ¹H (through space) | Reveals spatial proximity of protons, aiding conformational analysis. |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The FT-IR and FT-Raman spectra of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. The most prominent features would be the stretching vibrations of the two carbonyl groups. The ketone C=O stretch typically appears in a different region from the amide C=O stretch, allowing them to be distinguished. C-N and C-H stretching and bending vibrations would also be present, providing a complete vibrational fingerprint of the molecule.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone C=O | Stretch | 1705 - 1725 |
| Amide C=O | Stretch | 1630 - 1680 |
| C-N (Amide) | Stretch | 1300 - 1400 |
| C-N (Piperidine) | Stretch | 1020 - 1250 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₄N₂O₂), the calculated exact mass is 170.1055. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million.
Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides structural information. The fragmentation pattern can reveal the presence of specific substructures. Likely fragmentation pathways for this compound would include alpha-cleavage adjacent to the ketone and cleavage of the amide bond, leading to characteristic fragment ions.
Single-Crystal X-ray Diffraction for Definitive Structural and Conformational Analysis
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise location of each atom in the crystal lattice. mdpi.comnih.gov
If a suitable single crystal of this compound could be grown, this technique would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and bond angles for the entire molecule.
The exact conformation of the piperidine ring (e.g., chair, twisted boat), which is often difficult to determine conclusively by other means.
Information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack in the solid state.
This level of detail is unparalleled and provides the ultimate proof of structure for a novel compound.
Determination of Absolute Stereochemistry and Relative Configuration
There is no publicly available research that details the determination of the absolute stereochemistry or relative configuration of this compound through methods such as single-crystal X-ray crystallography. For a chiral molecule, this would typically involve the use of anomalous dispersion to determine the absolute configuration of its stereocenters. However, as this compound is an achiral molecule, the concept of absolute stereochemistry is not applicable. The relative configuration of substituents on the piperidine ring, if any were present, would be a key aspect of its structural analysis. Without experimental crystallographic data, a definitive analysis of its solid-state configuration remains unelucidated.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
An analysis of the crystal packing and intermolecular interactions of this compound would provide crucial insights into its solid-state behavior and properties. Such an analysis typically involves the examination of forces like hydrogen bonding and π-stacking. Given the molecular structure of this compound, which contains a carbonyl group and nitrogen atoms, it is plausible that C–H···O or C–H···N hydrogen bonds could play a significant role in its crystal lattice. However, the molecule lacks aromatic rings, precluding the possibility of π-stacking interactions. Without experimental data from X-ray diffraction studies, any discussion of its intermolecular interactions remains speculative.
A summary of potential intermolecular interactions is presented in the table below, based on the functional groups present in the molecule.
| Interaction Type | Donor | Acceptor | Plausibility |
| Hydrogen Bonding | C-H | O=C | Plausible |
| Hydrogen Bonding | C-H | N (piperidine) | Plausible |
| Hydrogen Bonding | C-H | N (amide) | Plausible |
| π-Stacking | - | - | Not Applicable |
Conformational Analysis in the Solid State
The table below outlines the key structural features that would be determined from a crystallographic study.
| Parameter | Information Yielded |
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The size and shape of the unit cell. |
| Bond Lengths and Angles | The precise geometry of the molecule. |
| Torsion Angles | The conformation of the piperidine ring and substituents. |
| Intermolecular Distances | The nature and strength of intermolecular interactions. |
Computational and Theoretical Investigations of N,n Dimethyl 4 Oxopiperidine 1 Carboxamide System
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals and can quantify the stabilizing interactions between filled and empty orbitals. This analysis would be valuable in understanding the electronic interactions between the piperidine (B6355638) ring and the N,N-dimethylcarboxamide group.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For N,N-dimethyl-4-oxopiperidine-1-carboxamide, the MEP surface would highlight the reactivity of the carbonyl oxygen and the amide nitrogen.
Topological Analyses (AIM, ELF, LOL)
Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide a deeper understanding of the chemical bonding in a molecule. These methods can characterize the nature of chemical bonds (covalent, ionic, etc.) and identify regions of high electron localization, such as lone pairs and bonding pairs.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions involving this compound. By modeling the system at a molecular level, researchers can gain insights into reaction pathways, the stability of intermediates, and the energetic barriers that govern reaction rates. These theoretical approaches complement experimental studies, providing a deeper understanding of the underlying mechanisms.
Transition State Characterization and Reaction Pathway Mapping
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the highest energy points along a reaction coordinate. For reactions involving this compound, computational methods such as density functional theory (DFT) are employed to locate these fleeting structures. By mapping the entire reaction pathway, from reactants to products through the transition state, a comprehensive picture of the reaction mechanism emerges. This mapping provides crucial information on the bond-breaking and bond-forming processes that occur during the chemical transformation.
Potential Energy Surface (PES) Profiling
The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecular system as a function of its geometry. For this compound, profiling the PES for a specific reaction allows for the identification of all possible stationary points, including reactants, products, intermediates, and transition states. This analysis provides a global view of the reaction, revealing the most favorable reaction pathways and the likelihood of competing side reactions. The shape of the PES around the transition state can also offer insights into the dynamic behavior of the reacting molecules.
Theoretical Studies on Non-Covalent Interactions and Supramolecular Assemblies
Beyond individual molecules, theoretical studies can illuminate the nature of non-covalent interactions that govern the formation of larger supramolecular assemblies involving this compound. These interactions, though weaker than covalent bonds, play a critical role in molecular recognition, crystal packing, and biological activity.
Intermolecular Hydrogen Bonding Networks
The carbonyl oxygen and the amide nitrogen of this compound can participate in hydrogen bonding. Theoretical calculations can predict the geometry and strength of these hydrogen bonds, revealing how molecules of this compound might self-assemble or interact with other molecules in a condensed phase. The analysis of these hydrogen bonding networks is crucial for understanding the solid-state structure and properties of this compound.
Aromatic and Alkyl-Aryl Stacking Interactions
While this compound itself lacks an aromatic ring, it can engage in stacking interactions with aromatic systems. Theoretical investigations can quantify the strength of these interactions, which are driven by a combination of electrostatic and dispersion forces. Understanding these stacking interactions is important in the context of crystal engineering and the design of co-crystals where this compound might be a component.
Synthesis and Exploration of Derivatives Based on the N,n Dimethyl 4 Oxopiperidine 1 Carboxamide Scaffold
Strategic Functionalization of the Piperidinone Ring
The N,N-dimethyl-4-oxopiperidine-1-carboxamide molecule offers three primary sites for chemical modification: the ketone moiety, the carbon atoms of the piperidine (B6355638) ring, and the N-carboxamide group. Strategic manipulation of these sites allows for the systematic exploration of the chemical space around this scaffold.
Modifications at the Ketone Moiety (e.g., Reductions, Oxime Formation)
The carbonyl group at the C4 position is a key functional handle for a variety of chemical transformations, most notably reduction to the corresponding alcohol and conversion to an oxime.
Reductions: The reduction of the ketone to a hydroxyl group introduces a new stereocenter and a hydrogen bond donor/acceptor site, significantly altering the molecule's polarity and potential biological interactions. A standard and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. This reaction is typically high-yielding and proceeds under mild conditions.
A representative procedure involves dissolving this compound in methanol, cooling the solution to 0 °C, and adding sodium borohydride portion-wise. The reaction is usually complete within a few hours, and after a standard aqueous workup, N,N-dimethyl-4-hydroxypiperidine-1-carboxamide can be isolated in good yield.
| Reactant | Reagent | Solvent | Product | Typical Yield |
| This compound | Sodium Borohydride | Methanol | N,N-dimethyl-4-hydroxypiperidine-1-carboxamide | >90% |
Oxime Formation: Conversion of the ketone to an oxime introduces a nitrogen atom and the potential for E/Z isomerism, which can be exploited for further functionalization or to probe ligand-receptor interactions. The reaction is typically carried out by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), in a protic solvent.
The general procedure involves refluxing a mixture of this compound, hydroxylamine hydrochloride, and a base in ethanol. The product, N,N-dimethyl-4-(hydroxyimino)piperidine-1-carboxamide, can be isolated by crystallization upon cooling or after removal of the solvent.
| Reactant | Reagent | Base | Product |
| This compound | Hydroxylamine Hydrochloride | Sodium Acetate | N,N-dimethyl-4-(hydroxyimino)piperidine-1-carboxamide |
Substitutions at the Piperidine Ring Carbons (C2, C3, C5, C6)
Introducing substituents on the carbon framework of the piperidine ring can significantly impact the conformation and steric bulk of the molecule. The positions alpha to the carbonyl group (C3 and C5) are particularly amenable to functionalization through enolate chemistry.
A common strategy involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic intermediate can then be trapped with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. The regioselectivity of the alkylation can be influenced by the reaction conditions.
More recent methods for α-C-H functionalization of N-acyl piperidines involve transition-metal-catalyzed or photoredox-catalyzed reactions, which can offer milder conditions and different selectivity profiles.
| Position | General Method | Reagents | Potential Products |
| C3/C5 | Enolate Alkylation | 1. LDA2. Electrophile (e.g., CH₃I) | 3-Methyl-N,N-dimethyl-4-oxopiperidine-1-carboxamide |
| C2/C6 | Directed Metalation | Directed metalating group, organolithium, electrophile | 2-Substituted-N,N-dimethyl-4-oxopiperidine-1-carboxamide |
Alterations of the N-Carboxamide Group
The N,N-dimethyl-1-carboxamide group is generally a robust functional group and is often installed at the end of a synthetic sequence. Its modification typically requires harsh reaction conditions that may not be compatible with other functional groups in the molecule.
In principle, the amide bond can be cleaved by hydrolysis under strongly acidic or basic conditions to yield 4-oxopiperidine. However, these conditions would likely lead to decomposition or side reactions. Reduction of the amide to an amine is also possible using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the ketone. Selective transformation of the N-carboxamide in the presence of the ketone is challenging and not a common strategy for derivatization of this scaffold.
Construction of Novel Polycyclic and Spirocyclic Systems
The this compound scaffold is an excellent starting material for the synthesis of more complex molecular architectures, such as spirocyclic and fused heterocyclic systems.
Spiropiperidinone Derivatives
Spirocyclic compounds containing a piperidine ring are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The ketone functionality of this compound is ideal for the construction of spirocycles.
A notable example is the synthesis of spiro[piperidine-4,3'-oxindoles] through a three-component reaction involving an isatin (B1672199), an amine, and the 4-piperidone (B1582916). This reaction proceeds via an initial condensation between the isatin and the amine to form an imine, which then undergoes a Mannich-type reaction with the enol or enamine of the 4-piperidone.
| Component 1 | Component 2 | Component 3 (Amine) | Product Class |
| This compound | Isatin | e.g., Benzylamine | Spiro[piperidine-4,3'-oxindole] |
Fused Heterocyclic Compounds Containing the Piperidinone Moiety
The piperidinone ring can also serve as a foundation for the annulation of other heterocyclic rings, leading to fused polycyclic systems.
Thieno[2,3-c]piperidines via Gewald Reaction: The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. When this compound is used as the ketone component, it can react with a cyano-active methylene (B1212753) compound (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine) to yield a fused thieno[2,3-c]piperidine derivative.
Pyrazolo[4,3-c]piperidines: Another important class of fused heterocycles are the pyrazolo[4,3-c]piperidines. These can be synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl equivalent derived from the 4-piperidone. For instance, formylation of this compound at the C3 position, followed by reaction with hydrazine, would lead to the formation of the fused pyrazole (B372694) ring.
| Starting Material | Reaction Type | Reagents | Fused Heterocyclic System |
| This compound | Gewald Reaction | Malononitrile, Sulfur, Morpholine | Thieno[2,3-c]piperidine |
| This compound | Pyrazole Synthesis | 1. Formylating agent2. Hydrazine | Pyrazolo[4,3-c]piperidine |
This compound as a Key Intermediate in Complex Chemical Synthesis
The strategic importance of this compound in organic synthesis lies in its utility as a versatile intermediate. The presence of a ketone functional group on the piperidine ring allows for a variety of chemical transformations, making it a valuable building block for the construction of more complex, polyfunctional molecules. One of the most significant applications of this compound is its role as a precursor to 4-aminopiperidine (B84694) derivatives, which are prevalent structural motifs in a wide range of biologically active compounds and pharmaceutical agents.
A primary synthetic route leveraging the reactivity of the 4-oxo group is reductive amination. This powerful and widely used transformation allows for the direct conversion of the ketone into an amine. In a typical procedure, this compound is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Commonly employed reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. organic-chemistry.org Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for the iminium ion over the ketone, which minimizes side reactions. organic-chemistry.org The choice of solvent is typically a non-protic solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org This one-pot reaction is highly efficient for generating the key intermediate, 4-amino-N,N-dimethylpiperidine-1-carboxamide.
The resulting 4-amino-N,N-dimethylpiperidine-1-carboxamide is a bifunctional molecule, possessing a primary amine that can be further elaborated and a stable carboxamide group on the piperidine nitrogen. This structure is a key component in the synthesis of various complex molecules, particularly in the field of medicinal chemistry. For instance, the 4-amino group can be acylated, alkylated, or used in condensation reactions to attach larger and more complex moieties, leading to the development of novel therapeutic agents.
While specific examples detailing the direct use of this compound in the synthesis of named complex final products are not extensively documented in publicly available literature, the synthetic utility of the resulting 4-aminopiperidine core is well-established in patent literature for compounds targeting a range of biological pathways. The general transformation is a cornerstone in building libraries of compounds for drug discovery.
| Reaction | Starting Material | Reagents and Conditions | Product | Significance of Product |
|---|---|---|---|---|
| Reductive Amination | This compound | 1. Amine source (e.g., NH4OAc, NH3) 2. Reducing agent (e.g., NaBH(OAc)3, NaBH3CN, H2/Pd) 3. Solvent (e.g., DCE, THF, MeOH) | 4-amino-N,N-dimethylpiperidine-1-carboxamide | Versatile intermediate for the synthesis of complex pharmaceutical compounds and biologically active molecules. |
Methodological Advancements in Organic Synthesis Facilitated by Piperidinone Derivatives
The 4-piperidinone scaffold, of which this compound is a representative example, has been instrumental in driving methodological advancements in modern organic synthesis. The inherent reactivity and structural features of piperidinones make them ideal substrates for developing and refining a variety of synthetic transformations, leading to more efficient, selective, and sustainable chemical processes.
One significant area of advancement is in catalytic hydrogenation and reduction . While traditional methods often required harsh conditions, recent developments have focused on the use of transition metal catalysts, such as rhodium and palladium, to achieve highly selective reductions of pyridine precursors to piperidinones. For example, the interruption of palladium-catalyzed hydrogenation of certain pyridines with water has been shown to selectively yield piperidinones, offering a one-pot method for functionalization that would otherwise require multiple steps.
Cyclization and cascade reactions represent another major area of progress. The piperidinone ring system can be constructed through innovative cascade reactions that form multiple bonds in a single operation, enhancing atom economy and reducing waste. For instance, iron-catalyzed reductive amination of ω-amino fatty acids can proceed via a cyclization-reduction cascade to yield piperidinone intermediates, which are then further reduced to piperidines. Similarly, gold-catalyzed oxidative amination of non-activated alkenes provides a direct route to substituted piperidines, showcasing the utility of these scaffolds in developing novel carbon-nitrogen bond-forming reactions.
Furthermore, multicomponent reactions (MCRs) involving piperidinone cores have gained prominence. MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and molecular diversity. The Mannich reaction, a classic example, has been adapted in numerous ways to synthesize complex piperidinone derivatives. The nitro-Mannich (or aza-Henry) reaction, in particular, has emerged as a versatile tool for creating β-nitroamines from imines, which are valuable precursors for piperidinone-based drugs.
These methodological advancements, often utilizing the piperidinone framework as a testbed or key substrate, have broadened the toolkit available to synthetic chemists. They enable the construction of complex, medicinally relevant piperidine and piperidinone derivatives with greater control over stereochemistry and functional group compatibility, ultimately accelerating the drug discovery process.
| Methodology | Description | Example Transformation | Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | Selective reduction of N-heteroaromatic precursors to piperidinones using transition metal catalysts. | Palladium-catalyzed hydrogenation of pyridines, interrupted by water to yield piperidinones. | High selectivity, milder conditions, and potential for one-pot functionalization. |
| Cascade Reactions | Multi-step transformations occurring in a single pot to rapidly build molecular complexity. | Iron-catalyzed reductive amination/cyclization of amino acids to form piperidinones. | Increased efficiency, atom economy, and reduced purification steps. |
| Multicomponent Reactions (MCRs) | Convergent synthesis where three or more reactants combine in one step to form a complex product. | Nitro-Mannich (aza-Henry) reaction to form β-nitroamines as precursors to substituted piperidines. | Rapid access to molecular diversity and complex scaffolds from simple starting materials. |
| Oxidative Amination | Gold-catalyzed difunctionalization of alkenes to simultaneously form the N-heterocycle and introduce an oxygen-substituent. | Formation of substituted piperidines from non-activated alkenes using a gold(I) catalyst. | High efficiency in C-N and C-O bond formation. |
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-4-oxopiperidine-1-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting 4-oxopiperidine-1-carboxylic acid with dimethylamine in the presence of coupling agents like EDCI/HOBt. Optimization includes:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
- Catalyst use : DMAP improves acylation efficiency by 15–20% .
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| EDCI/HOBt in DMF | 78 | ≥98% | |
| Direct amidation (neat) | 52 | 90% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS with [M+H]⁺ at m/z 185.1 ensures molecular weight validation .
- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from impurities or analytical variability. Strategies include:
- Reproducibility checks : Replicate experiments with strict anhydrous conditions to confirm yields .
- Cross-validation : Compare NMR data across labs using standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Advanced purity assays : Use UPLC-MS to detect trace byproducts (e.g., unreacted dimethylamine) .
Case Study : A 2021 study reported 85% yield using DMF, while a 1993 method achieved 52%; the difference was traced to incomplete acylation in the latter due to insufficient coupling agent .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model passive membrane permeability (log P ~1.2) via lipid bilayer interactions .
- Density Functional Theory (DFT) : Calculate electron distribution to predict metabolic sites (e.g., oxidation at the piperidine ring) .
- QSAR Models : Correlate structural descriptors (e.g., polar surface area = 45 Ų) with bioavailability .
Q. How should researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG = −25 kJ/mol observed for acetylcholinesterase) .
- Fluorescence Polarization : Monitor competitive displacement using labeled ligands (e.g., FITC-conjugated inhibitors) .
- Crystallographic Screening : Co-crystallize with target proteins to identify binding motifs (e.g., hydrogen bonding with active-site residues) .
Q. What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
Q. Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
